Nicotinic acid (3-ethoxy-2-hydroxy-benzylidene)-hydrazide

Description

Chemical Identity and Nomenclature

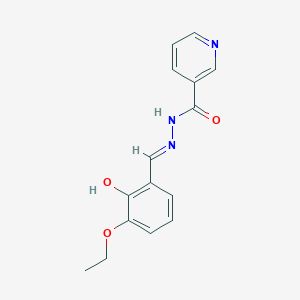

This compound (IUPAC name: N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]pyridine-3-carboxamide) is a Schiff base formed via condensation of nicotinic acid hydrazide with 3-ethoxy-2-hydroxybenzaldehyde. The compound’s molecular formula, inferred from its structure, is C₁₆H₁₅N₃O₃ , comprising a pyridine ring, a substituted benzylidene group, and a hydrazone linker. Key functional groups include:

- A 3-ethoxy-2-hydroxyphenyl moiety contributing to hydrogen-bonding capabilities.

- A pyridine-3-carboxamide group enabling coordination with metal ions.

- A hydrazone bridge (-NH-N=CH-) facilitating tautomeric interconversion.

The compound is classified under aroylhydrazones, a family studied for their metal-chelating properties and biological activities.

Historical Context in Aroylhydrazone Research

Aroylhydrazones have been extensively investigated since the mid-20th century for their structural dynamism and pharmacological potential. Nicotinic acid derivatives, in particular, gained prominence after the discovery of their role as ligands in coordination chemistry and their antitubercular properties. A landmark study by Sztanke et al. (2013) utilized FT-IR and UV-Vis spectroscopy to demonstrate that nicotinic acid-derived hydrazones, including analogs of the title compound, adopt ketoamine (-CO-NH-N=C-) or enolimine (-COH=N-N=C-) tautomeric forms depending on solvent polarity and water content. For instance, in polar protic solvents like ethanol-water mixtures, the ketoamine form predominates, while the enolimine form emerges in nonpolar environments. These findings laid the groundwork for understanding how tautomerism influences the reactivity and bioactivity of such compounds.

Significance in Medicinal and Coordination Chemistry

In coordination chemistry , the hydrazone group serves as a versatile ligand, forming stable complexes with transition metals like Cu(II), Ni(II), and Fe(III). These complexes often exhibit enhanced catalytic or antimicrobial activities compared to the free ligands. For example, Cu(II) complexes of similar hydrazones show promise in oxidative DNA cleavage applications.

In medicinal chemistry , nicotinic acid derivatives are explored for their antilipolytic effects via GPR109a receptor agonism, though the hydrazide analog’s direct pharmacological profile remains uncharacterized. Structural parallels to tylophorinicine, a phenanthroindolizidine alkaloid with anti-inflammatory properties, suggest potential cross-disciplinary applications.

Properties

CAS No. |

292180-68-8 |

|---|---|

Molecular Formula |

C15H15N3O3 |

Molecular Weight |

285.30 g/mol |

IUPAC Name |

N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]pyridine-3-carboxamide |

InChI |

InChI=1S/C15H15N3O3/c1-2-21-13-7-3-5-11(14(13)19)10-17-18-15(20)12-6-4-8-16-9-12/h3-10,19H,2H2,1H3,(H,18,20)/b17-10+ |

InChI Key |

ZFULGBFZQJLCRE-LICLKQGHSA-N |

Isomeric SMILES |

CCOC1=CC=CC(=C1O)/C=N/NC(=O)C2=CN=CC=C2 |

Canonical SMILES |

CCOC1=CC=CC(=C1O)C=NNC(=O)C2=CN=CC=C2 |

solubility |

>42.8 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]nicotinohydrazide typically involves the condensation reaction between nicotinohydrazide and 3-ethoxy-2-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

- Dissolve nicotinohydrazide in ethanol.

- Add 3-ethoxy-2-hydroxybenzaldehyde to the solution.

- Heat the mixture under reflux for several hours.

- Cool the reaction mixture to room temperature.

- Filter the precipitated product and wash it with cold ethanol.

- Dry the product under reduced pressure.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Coordination Chemistry with Metals

The compound acts as a polydentate ligand, forming stable complexes with transition metals. Notable examples include:

Cu(II) Complexes

-

Structure : Binds via pyridyl nitrogen, hydrazone nitrogen, and phenolic oxygen .

-

Activity : Cu(II) complexes exhibit 10× higher anticancer activity (IC₅₀ = 6.5–18.3 μM) compared to the free ligand, inducing apoptosis in HEPG2 and HCT-116 cell lines .

Mn(II), Co(II), and Cd(II) Complexes

-

DNA Interaction : Bind to ctDNA via intercalation and groove binding, with binding constants (Kb) of 10⁴–10⁵ M⁻¹ .

-

Oxidative Cleavage : Catalyze plasmid DNA cleavage in the presence of ascorbic acid .

Radical Scavenging Reactions

The compound demonstrates antioxidant activity through hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms:

DPPH Assay Results

| Derivative | IC₅₀ (μg/mL) | Reference |

|---|---|---|

| Parent Compound | 144.56 | |

| Indole-Substituted Analog | 3.82 |

Mechanism :

-

The ethoxy and hydroxyl groups enhance electron density, facilitating H⁺ donation to neutralize free radicals like DPPH˙ and OH˙ .

-

Synergistic effects from the hydrazone moiety improve radical stabilization .

Antimicrobial Activity

-

Disrupts bacterial cell membranes via interactions with lipid bilayers (Gram-negative selectivity) .

-

MIC values: 12.5–25 μg/mL against Mycobacterium tuberculosis .

Anticancer Mechanisms

-

Induces apoptosis by upregulating pro-apoptotic proteins (p53, Bax) and downregulating Bcl-2 .

-

Inhibits cancer cell proliferation (IC₅₀ = 6.5 μM for Cu(II) complex in HeLa cells) .

pH-Dependent Stability

-

Acidic Conditions : Protonation at hydrazone nitrogen (pKa ≈ 3.5) increases solubility but reduces nucleophilicity .

-

Basic Conditions : Deprotonation of phenolic -OH (pKa ≈ 9.2) enhances metal-chelation capacity .

Spectroscopic Characterization

This compound’s reactivity profile underscores its versatility in medicinal and coordination chemistry. Further studies on structure-activity relationships could optimize its therapeutic potential.

Scientific Research Applications

Antimicrobial Activity

Nicotinic acid hydrazide derivatives have shown significant antimicrobial properties against various bacterial strains. The mechanism often involves the inhibition of bacterial growth through the disruption of cell wall synthesis or other cellular processes.

Case Studies:

- A study synthesized several derivatives of nicotinic acid hydrazide and evaluated their antibacterial activity against Gram-positive and Gram-negative bacteria. Notably, some compounds exhibited minimum inhibitory concentrations (MIC) as low as 1.95 µg/mL against Staphylococcus epidermidis and Staphylococcus aureus .

- Another investigation highlighted that certain derivatives demonstrated zones of inhibition greater than standard antibiotics like ampicillin, indicating their potential as effective antimicrobial agents .

Data Table: Antimicrobial Activity of Nicotinic Acid Hydrazide Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| 30 | Pseudomonas aeruginosa | 21 | 20 |

| 31 | E. coli | 24 | 22 |

| 32 | Staphylococcus aureus | 23 | 19 |

| 13 | Staphylococcus aureus | - | 7.81 |

Anticancer Properties

Research has also focused on the anticancer potential of nicotinic acid hydrazide derivatives. These compounds have been tested for their ability to inhibit the proliferation of various cancer cell lines.

Case Studies:

- A review on hydrazide-hydrazone metal complexes indicated that certain complexes derived from nicotinic acid hydrazides exhibited significant cytotoxicity against lung, gastric, and esophageal cancer cell lines . The Cu(II) complex was particularly noted for its ability to induce apoptosis in cancer cells.

- Another study explored the synthesis of novel hydrazone derivatives from nicotinic acid and evaluated their antiproliferative effects on human cancer cell lines, demonstrating promising results in inhibiting cell growth .

Data Table: Anticancer Activity of Nicotinic Acid Hydrazide Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Cu(II) complex | A549 (Lung) | 6.5 | Induces apoptosis |

| Cu(II) complex | BGC823 (Gastric) | 18.3 | Increases pro-apoptotic proteins |

| Cu(II) complex | Eca109 (Esophageal) | - | Decreases anti-apoptotic proteins |

Antitubercular Activity

Nicotinic acid hydrazides have also been investigated for their antitubercular properties, particularly against Mycobacterium tuberculosis.

Case Studies:

- Research has shown that certain derivatives possess remarkable activity against M. tuberculosis, with some compounds exhibiting MIC values significantly lower than traditional antitubercular drugs . This suggests a potential role for these compounds in developing new treatments for tuberculosis.

- The synthesis of various nicotinic acid hydrazide derivatives was performed, followed by biological evaluations that confirmed their efficacy against mycobacterial strains .

Data Table: Antitubercular Activity of Nicotinic Acid Hydrazide Derivatives

| Compound | Mycobacterial Strain | MIC (µg/mL) |

|---|---|---|

| 8b | M. tuberculosis | 12.5 |

| 8c | M. tuberculosis | 6.25 |

Mechanism of Action

The mechanism of action of N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]nicotinohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The molecular targets and pathways involved depend on the specific application and the metal ion complexed with the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on the Benzylidene Moiety

Variations in the benzylidene group significantly impact bioactivity:

Key Observations :

- Electron-Donating Groups (e.g., –OCH₃, –OH) : Enhance antioxidant activity via radical stabilization .

- Lipophilic Groups (e.g., –OCH₂CH₃, –OCH₂C₆H₅) : Improve membrane penetration, boosting antimicrobial efficacy .

- Heterocyclic Substituents (e.g., thienyl) : Facilitate coordination with transition metals (Ni, Cu) for sensing applications .

Antioxidant Activity

- Target Compound : Pending specific IC₅₀ data, but the 2-OH and 3-ethoxy groups likely offer moderate radical scavenging, similar to the 2-hydroxy-3-methoxy analog (IC₅₀ = 729.26 mg/mL vs. ascorbic acid at 730.12 mg/mL) .

- Comparison with Benzoic Acid Derivatives : Nicotinic acid analogs generally show lower antioxidant activity than benzoic acid hydrazides (e.g., 2-hydroxybenzoic acid derivatives), likely due to the pyridine ring’s electron-withdrawing effect .

Antimicrobial Activity

- Target Compound : Expected activity against Gram-negative bacteria (e.g., E. coli), as seen in analogs with bulky substituents (e.g., 4-benzyloxy-3-methoxy derivative) .

- Isoniazid Analogs : Nicotinic acid hydrazides exhibit broader-spectrum activity compared to isoniazid derivatives, which are specific to mycobacteria .

Anticancer Activity

Physicochemical Properties

- Solubility : The 3-ethoxy group increases lipophilicity compared to methoxy analogs, reducing aqueous solubility but improving lipid membrane permeability .

- Thermal Stability : Schiff bases with electron-donating substituents (e.g., –OH, –OCH₃) exhibit higher thermal stability, as seen in TGA studies of related compounds .

Biological Activity

Nicotinic acid (3-ethoxy-2-hydroxy-benzylidene)-hydrazide, a hydrazone derivative, has garnered attention for its diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article provides a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Synthesis

The compound is synthesized through the condensation reaction of nicotinic acid hydrazide with 3-ethoxy-2-hydroxy-benzaldehyde. The resulting hydrazone structure is characterized by the presence of a hydrazide functional group, which is known to enhance biological activity.

Antibacterial Activity

Numerous studies have evaluated the antibacterial properties of nicotinic acid hydrazones. A significant study reported that various hydrazone derivatives exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The zone of inhibition (ZOI) was measured to assess efficacy, with notable results as follows:

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Nicotinic Acid Hydrazone | Staphylococcus aureus | 21 |

| Nicotinic Acid Hydrazone | Escherichia coli | 20 |

| Control (Ampicillin) | Staphylococcus aureus | 22 |

| Control (Ampicillin) | Escherichia coli | 20 |

These results indicate that the synthesized compound exhibits comparable antibacterial activity to established antibiotics like ampicillin .

Antifungal Activity

In addition to its antibacterial properties, nicotinic acid hydrazone has shown promising antifungal activity. A study highlighted its effectiveness against various fungal strains, demonstrating a minimum inhibitory concentration (MIC) that suggests potential for therapeutic applications in treating fungal infections. The MIC values were notably lower than those of traditional antifungal agents, indicating superior efficacy .

Anticancer Potential

Research has also explored the anticancer potential of nicotinic acid hydrazones. In vitro studies demonstrated that the compound exhibited cytotoxic effects on several cancer cell lines, including lung (A549), gastric (BGC823), and esophageal (Eca109) cancer cells. The IC50 values ranged from 6.5 to 18.3 µM, indicating a dose-dependent response in inhibiting cell proliferation . Notably, metal complexes formed with this hydrazone showed enhanced cytotoxicity and induced apoptosis in cancer cells by modulating pro-apoptotic and anti-apoptotic protein levels .

The mechanism underlying the biological activities of nicotinic acid hydrazones is multifaceted. Studies suggest that these compounds may inhibit bacterial growth by disrupting protein synthesis and nucleic acid production pathways. Additionally, their anticancer effects are attributed to the induction of apoptosis via mitochondrial pathways and modulation of apoptotic markers such as p53 and Bcl-2 .

Case Studies

- Antibacterial Efficacy Against Resistant Strains : A case study evaluated the effectiveness of nicotinic acid hydrazone against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited significant bactericidal activity, outperforming conventional antibiotics in certain assays .

- Cytotoxicity in Cancer Models : In another study focusing on esophageal cancer cells, treatment with nicotinic acid hydrazone led to increased apoptosis rates compared to untreated controls, highlighting its potential as an adjunct therapy in cancer treatment .

Q & A

Basic Questions

Q. What are the common synthetic routes for nicotinic acid (3-ethoxy-2-hydroxy-benzylidene)-hydrazide, and how is its purity validated?

- Answer : The compound is typically synthesized via Schiff base condensation between nicotinic acid hydrazide and substituted aldehydes (e.g., 3-ethoxy-2-hydroxybenzaldehyde). Reaction conditions (solvent, temperature, catalyst) are optimized to improve yield . Purity is validated using spectroscopic techniques:

- FT-IR : Confirms imine (C=N) bond formation at ~1600–1650 cm⁻¹ and shifts in carbonyl (C=O) vibrations upon metal coordination .

- NMR : ¹H/¹³C NMR identifies aromatic protons and hydrazide linkage .

- Elemental analysis : Validates stoichiometry .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Answer : The compound may cause eye/skin irritation and respiratory distress. Safety measures include:

- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and goggles .

- Ventilation : Use fume hoods to avoid inhalation of dust .

- First aid : Immediate rinsing with water for eye/skin contact and medical consultation for ingestion .

Q. Which spectroscopic and crystallographic techniques characterize its structure and metal complexes?

- Answer :

- X-ray crystallography : Resolves molecular geometry (e.g., planar vs. twisted conformers) and intermolecular interactions (e.g., π-stacking) .

- Hirshfeld surface analysis : Maps hydrogen bonding and van der Waals contacts in crystals .

- UV-Vis : Monitors electronic transitions (e.g., ligand-to-metal charge transfer) in coordination complexes .

Advanced Questions

Q. How can QSAR models predict its antimicrobial activity, and what descriptors are critical?

- Answer : Quantitative Structure-Activity Relationship (QSAR) models correlate structural features (e.g., logP, HOMO/LUMO energies) with biological activity:

- Descriptors : Electronic (dipole moment), steric (molar refractivity), and thermodynamic (hydration energy) parameters .

- Software : DRAGON or CODESSA generates descriptors; validation uses cross-correlation and leave-one-out methods .

- Limitations : Models may fail for non-linear relationships or novel scaffolds .

Q. What DFT parameters are critical for modeling its interaction with nickel in gas-sensing applications?

- Answer :

- Basis sets : 6-311++G(d,p) for ligands and LanL2DZ for Ni²⁺ account for relativistic effects .

- Adsorption energy (ΔE) : Calculated using counterpoise correction for basis set superposition error (BSSE) .

- Natural Bond Orbital (NBO) analysis : Identifies charge transfer between Ni²⁺ and ligand orbitals (e.g., lone pairs on O/N atoms) .

Q. What electrochemical methods assess its corrosion inhibition efficiency on metals like aluminum or mild steel?

- Answer :

- Potentiodynamic polarization : Determines corrosion current density (iₐ) and inhibition efficiency (IE%), indicating mixed-type (anodic/cathodic) inhibition .

- Electrochemical Impedance Spectroscopy (EIS) : Nyquist plots model charge transfer resistance (Rct) using equivalent circuits (e.g., Randles circuit) .

- Temperature studies : Physisorption is inferred if IE% decreases with rising temperature .

Q. How does fluorescence quenching elucidate its binding mechanism to bovine serum albumin (BSA)?

- Answer :

- Stern-Volmer analysis : Quenching constant (Ksv) distinguishes static (complex formation) vs. dynamic (collisional) quenching .

- FRET : Calculates binding distance (~1.85 Å) between ligand and BSA tryptophan residues .

- Circular Dichroism (CD) : Tracks conformational changes in BSA (e.g., α-helix reduction) upon ligand binding .

Methodological Considerations

- Contradictions : Computational studies (e.g., DFT) may predict higher sensor sensitivity than experimental data due to idealized models .

- Data Interpretation : IR shifts (e.g., C=O to lower wavenumbers) confirm metal coordination but require corroboration with XRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.